molecular formula C11H11ClN2O3S2 B2425156 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine CAS No. 379255-04-6

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine

Cat. No.: B2425156
CAS No.: 379255-04-6
M. Wt: 318.79
InChI Key: PVHQOLROQSEBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O3S2 and a molecular weight of 318.8 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and an isothiocyanate group attached to a chlorinated benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine is used in various scientific research fields, including:

Preparation Methods

The synthesis of 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by the introduction of the isothiocyanate group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its combination of a morpholine ring, sulfonyl group, and isothiocyanate group, which contribute to its versatility in various scientific research applications.

Properties

IUPAC Name

4-(4-chloro-3-isothiocyanatophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S2/c12-10-2-1-9(7-11(10)13-8-18)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHQOLROQSEBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.